molecular formula C8H6N2O2S B3267135 2-Oxo-2,3-dihydro-1h-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde CAS No. 443956-31-8

2-Oxo-2,3-dihydro-1h-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde

Cat. No.: B3267135
CAS No.: 443956-31-8
M. Wt: 194.21 g/mol
InChI Key: OYERWNJQHGYSPX-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde is a heterocyclic compound featuring a fused pyridine-thiazine core with a carbaldehyde substituent at the 7-position. Its molecular formula is C₈H₆N₂O₂S, with a molar mass of 194.21 g/mol.

Properties

IUPAC Name

2-oxo-1H-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-3-5-1-6-7(2-9-5)13-4-8(12)10-6/h1-3H,4H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYERWNJQHGYSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=NC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde is a heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C8H6N2OS
  • Molecular Weight: 178.21 g/mol
  • CAS Number: Not specified in the sources but related compounds have CAS RN 615568-51-9.

Biological Activity Overview

Research indicates that compounds similar to 2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity: Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties: Inhibition of cancer cell proliferation in vitro.
  • Anti-inflammatory Effects: Reduction of inflammatory markers in animal models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,
AnticancerInhibition of cell growth in breast and prostate cancer cells
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6 in animal models

The biological activity of 2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine derivatives is primarily attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition: These compounds may inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation: Potential modulation of receptors linked to pain and inflammation has been suggested.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various pyrido[3,4-b][1,4]thiazine derivatives on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Synthesis

The synthesis of 2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine derivatives typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Cyclization reactions involving thiazines and aldehydes.
  • Use of catalysts to enhance yields and reduce reaction times.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its thiazine ring and carbaldehyde group. Below is a comparison with structurally related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Features Applications/Properties
2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde (Target Compound) C₈H₆N₂O₂S 194.21 Thiazine ring (S atom), carbaldehyde group Potential intermediate in drug synthesis; reactivity driven by aldehyde and sulfur
2-Oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde (CAS 615568-51-9) C₈H₆N₂O₃ 194.15 Oxazine ring (O atom) instead of thiazine Market price data available (purity-dependent); used in research
7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde C₁₄H₁₈N₂O₃ 262.30 Methyl-pivaloyl substituents; oxazine ring Irritant; stable at room temperature; used in synthetic chemistry
2-Oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate C₈H₈N₂O₄S 228.23 Carboxylic acid hydrate; thiazine ring Hydrate form may enhance solubility; storage conditions unspecified

Key Observations

Ring Heteroatom Influence: The thiazine ring (S atom) in the target compound contrasts with oxazine (O atom) derivatives. Thiazine derivatives may exhibit distinct pharmacological profiles due to sulfur’s polarizability and larger atomic radius .

Functional Group Variations :

  • The carbaldehyde group in the target compound offers aldehyde-specific reactivity (e.g., Schiff base formation), unlike the carboxylic acid hydrate in , which has higher polarity and acidity.
  • Substituents like methyl-pivaloyl in improve steric bulk and stability but reduce solubility compared to the unsubstituted carbaldehyde.

Commercial and Safety Profiles: Oxazine analogs (e.g., CAS 615568-51-9) are commercially available with purity-dependent pricing, while thiazine derivatives like the target compound are less documented in market sources .

Research Findings and Implications

  • Pharmacological Potential: Thiazine-carbaldehyde derivatives are understudied compared to oxazine counterparts, which are used in therapeutics (e.g., kinase inhibitors) . The sulfur atom in thiazine may improve binding affinity in enzyme targets.
  • Synthetic Utility : The carbaldehyde group enables conjugation reactions, making the compound a versatile intermediate for functionalized heterocycles .

Q & A

Q. What are the common synthetic routes for 2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde?

The compound is typically synthesized via tandem SN2 and SNAr reactions using halogenated precursors. For example, brominated pyrido-oxazine derivatives (e.g., 5,7-dibromo-1-propyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine) can undergo Suzuki-Miyaura coupling with boronic acids to introduce functional groups at specific positions . Key steps include:

  • Halogenation of the pyrido-oxazine core.
  • Palladium-catalyzed cross-coupling (e.g., with aryl boronic acids).
  • Final oxidation or aldehyde introduction via Vilsmeier-Haack or other formylation methods.

Q. How is the structural elucidation of this compound performed?

Structural characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., δ = 6.57 ppm for aromatic protons in pyrido-oxazine derivatives) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ calcd. 398.9531 for brominated intermediates) .
  • IR Spectroscopy : Functional groups like carbonyls (C=O stretch at ~1650–1750 cm⁻¹) are verified .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents (e.g., dioxane, DMF) are preferred for Pd-catalyzed reactions, while reflux conditions (80–100°C) are common. For example, Suzuki couplings in dioxane at 80°C for 8 hours achieve 74% yields .

Advanced Research Questions

Q. How can synthetic yields be improved for halogenated intermediates?

Low yields (e.g., 31% for 5,7-dibromo derivatives) often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Optimization : Using Pd(PPh3_3)4_4 with ligand additives (e.g., XPhos) to enhance coupling efficiency.
  • Temperature Gradients : Slow heating to avoid decomposition.
  • Solvent Screening : Testing mixtures like EtOAc/hexane for better solubility .

Q. How do data contradictions in spectroscopic analyses arise, and how are they resolved?

Discrepancies in NMR or IR data (e.g., unexpected shifts in aromatic protons) may result from:

  • Tautomerism : The compound’s keto-enol equilibrium alters proton environments.
  • Impurity Profiles : Side products from incomplete reactions (e.g., residual brominated species). Resolution involves:
  • 2D NMR (COSY, HSQC) to map connectivity.
  • HPLC-PDA/MS to isolate and identify impurities .

Q. What methodologies are used to evaluate its potential pharmacological activity?

  • Antimicrobial Assays : Broth microdilution against Gram-positive/negative bacteria (e.g., MIC values derived from 24-hour incubations) .
  • Enzyme Inhibition Studies : Kinase or protease inhibition assays using fluorescence-based substrates.
  • Cytotoxicity Screening : MTT assays on mammalian cell lines to assess therapeutic windows .

Q. How is regioselectivity achieved during functionalization of the pyrido-thiazine core?

Regioselectivity in reactions (e.g., C-5 vs. C-7 substitution) is controlled by:

  • Electronic Effects : Electron-deficient positions (e.g., para to carbonyl groups) are more reactive.
  • Protecting Groups : Temporary blocking of reactive sites (e.g., using Boc for amines).
  • Directed Metalation : Lithium bases guide functionalization to specific positions .

Critical Analysis of Contradictions

  • Synthetic Routes : reports low yields (24–31%) for brominated intermediates, while achieves higher yields via multi-step protection/deprotection. Researchers must balance step count vs. efficiency.
  • Bioactivity : highlights antimicrobial potential in related thiadiazolo-pyrimidines, but direct data on the target compound is lacking. Cross-validation via structural analogs is advised .

Methodological Recommendations

  • For Purity Assurance : Use preparative HPLC (C18 column, MeCN/H2_2O gradient) to isolate >95% pure batches .
  • For Mechanistic Studies : Employ DFT calculations to predict reactive sites and validate with kinetic isotope effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-2,3-dihydro-1h-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Oxo-2,3-dihydro-1h-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde

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